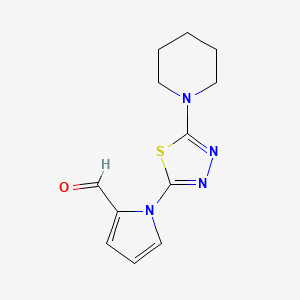

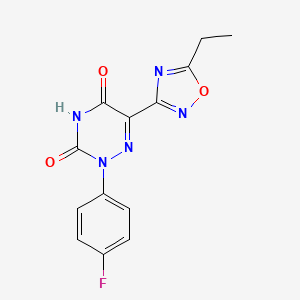

![molecular formula C15H24N4O3 B1392623 Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate CAS No. 1242928-34-2](/img/structure/B1392623.png)

Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate

Vue d'ensemble

Description

Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate is a chemical compound used in scientific experiments . It is a reagent used in the synthesis of N-acylated benzimidazolone derivatives as a anti-fungal activities .

Molecular Structure Analysis

The molecular weight of this compound is 222.28 g/mol and its molecular formula is C12H18N2O2 . The IUPAC name is ethyl 3-amino-4-(propan-2-ylamino)benzoate .Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.28 and a molecular formula of C12H18N2O2 . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 2 . The compound is canonicalized .Applications De Recherche Scientifique

Genotoxicity of Ethylating Agents Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate belongs to a class of chemicals that can act as ethylating agents. Ethylating agents, such as 1-ethyl-1-nitrosourea (ENU), are known for their potent mutagenic properties across various biological systems, from viruses to mammalian cells. ENU, in particular, demonstrates the dual action of ethylation and carbamoylation, transferring ethyl groups to nucleophilic sites of cellular constituents. This leads to mutations, primarily GC-AT transitions, and is used extensively in research to explore chemical mutagenesis effects, particularly in mouse germ cells (Shibuya & Morimoto, 1993).

Biochemical Precursors and Plant Biology Compounds like Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate may serve as precursors or analogs in the synthesis of bioactive molecules. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC) is a simple molecule that acts as a precursor to ethylene, a significant plant hormone. ACC itself, despite being a precursor molecule, plays various roles in plant biology beyond ethylene production, such as in bacterial metabolism favoring plant growth and stress resistance. It's also involved in sophisticated transport mechanisms for local and long-distance ethylene responses (Van de Poel & Van Der Straeten, 2014).

Antioxidant and Neuroprotective Activities Ethyl ferulate, a phenylpropanoid, showcases a variety of activities, including antioxidant and neuroprotective effects. It serves as a natural and synthetic origin compound with potential uses in the nutraceutical and pharmaceutical industries. The exploration of patents and scientific articles has highlighted its antioxidant, anti-inflammatory, and neuroprotective properties, indicating the compound's potential for broader pharmaceutical and nutraceutical applications (Cunha et al., 2019).

Synthetic Pathways and Applications Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate and similar compounds could be involved in synthetic pathways for producing various biologically active compounds. For example, isoxazolone derivatives, known for their biological and medicinal properties, are synthesized through reactions involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride. Such synthetic pathways highlight the role of ethylating agents and related compounds in the development of heterocycles with potential pharmaceutical applications (Laroum et al., 2019).

Propriétés

IUPAC Name |

ethyl 3-amino-4-[2-(propan-2-ylcarbamoylamino)ethylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3/c1-4-22-14(20)11-5-6-13(12(16)9-11)17-7-8-18-15(21)19-10(2)3/h5-6,9-10,17H,4,7-8,16H2,1-3H3,(H2,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIAIMIJHPHTIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NCCNC(=O)NC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

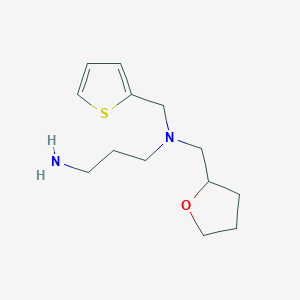

![3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid](/img/structure/B1392542.png)

![3-Amino-N-[2-(dimethylamino)ethyl]-N-(2-furylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B1392546.png)

![1-[(2-Ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1392552.png)

![4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B1392553.png)

![1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392556.png)

![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1392557.png)

![{[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392558.png)

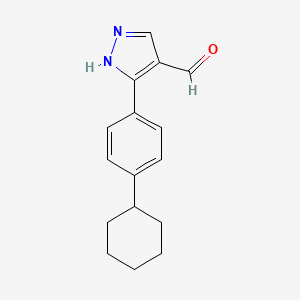

![{[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B1392559.png)

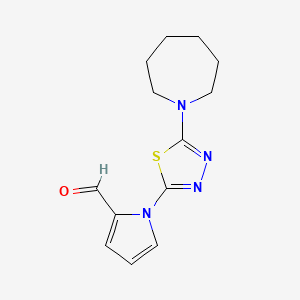

![1-[5-(Diethylamino)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392563.png)